molecular formula C20H28O4 B1253645 Hedyforrestin C

Hedyforrestin C

Cat. No.: B1253645
M. Wt: 332.4 g/mol
InChI Key: GHNHHZAECXQMOM-CJWWZTTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hedyforrestin C is a natural product found in Hedychium gardnerianum with data available.

Scientific Research Applications

Cytotoxic and Anti-Tumor Activities

Hedyforrestin C, a compound isolated from various species of the Hedychium genus, has shown promising applications in scientific research, particularly in the field of cancer therapy. Several studies have investigated its cytotoxic and anti-tumor properties:

  • Cytotoxicity Against Cancer Cell Lines : A study by Zhao et al. (2008) on labdane-type diterpenoids, which include this compound, from Hedychium forrestii, revealed their cytotoxicity against lung adenocarcinoma cells A549 and leukemia cells K562. The results indicated that the hydroxy substitution and orientation of unsaturated lactone groups play a significant role in anti-tumor activities against human lung adenocarcinoma and leukemia (Zhao et al., 2008).

  • Inhibition of Nitric Oxide Production and Cytotoxicity : Zhao et al. (2015) isolated this compound from Hedychium longipetalum and reported its inhibitory effects on nitric oxide production in macrophages. Additionally, the compound showed cytotoxicities against cancer cell lines SGC-7901 and Hela, suggesting its potential in cancer therapy (Zhao et al., 2015).

  • Inhibitory Effects on Pro-inflammatory Cytokines : Research on Hedychium coronarium by Kiem et al. (2011) found that this compound and related compounds exhibited significant inhibitors of pro-inflammatory cytokines, indicating potential anti-inflammatory and anti-cancer benefits (Kiem et al., 2011).

  • Cytotoxicity Against Human Small Cell Lung Cancer Cells : A study by Kumrit et al. (2010) on Hedychium gardnerianum identified this compound as one of the compounds with cytotoxic activity against human small cell lung cancer (NCI-H187) cells. This study highlights the potential of this compound as a lead molecule for antitumor therapeutic development (Kumrit et al., 2010).

Properties

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

3-[(E)-2-[(1R,3S,4aS,8aS)-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-hydroxy-2H-furan-5-one

InChI

InChI=1S/C20H28O4/c1-12-14(7-6-13-10-17(22)24-18(13)23)20(4)9-5-8-19(2,3)16(20)11-15(12)21/h6-7,10,14-16,18,21,23H,1,5,8-9,11H2,2-4H3/b7-6+/t14-,15-,16-,18?,20+/m0/s1

InChI Key

GHNHHZAECXQMOM-CJWWZTTKSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1C[C@@H](C(=C)[C@@H]2/C=C/C3=CC(=O)OC3O)O)(C)C

Canonical SMILES

CC1(CCCC2(C1CC(C(=C)C2C=CC3=CC(=O)OC3O)O)C)C

Synonyms

hedyforrestin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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